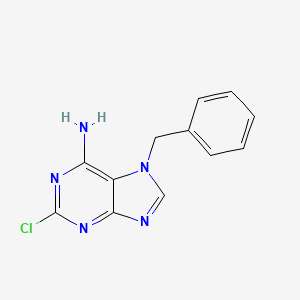

7-benzyl-2-chloro-7H-purin-6-amine

Vue d'ensemble

Description

7-benzyl-2-chloro-7H-purin-6-amine is a purine analog that has garnered interest due to its diverse range of biological applications. This compound has been studied for its potential anticancer properties, antiviral agents, and as a novel therapeutic compound for certain neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-chloro-7H-purin-6-amine typically involves the chlorination of 7-benzyl-7H-purine-6-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure selective chlorination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

7-benzyl-2-chloro-7H-purin-6-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include 2-amino, 2-thio, or 2-alkoxy derivatives.

Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

Reduction Products: Reduction can yield dihydropurine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The primary applications of 7-benzyl-2-chloro-7H-purin-6-amine are in drug synthesis and therapeutic formulations. Below are key areas where this compound is utilized:

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and cancer therapies. Its derivatives have been explored for their activity against several disease states, including:

- Antiviral Agents : Compounds derived from this purine have shown efficacy against viruses like Hepatitis C and B, where they modulate immune responses through Toll-Like Receptor (TLR) activation .

- Cancer Therapeutics : Research indicates that derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, modifications of the compound have demonstrated enhanced inhibitory activity against certain cancer cell lines, such as HepG2 and MDA-MB-231 .

Potassium Channel Modulators

Recent studies have identified this compound as a potential modulator of potassium channels, which play critical roles in various physiological processes including cardiac rhythm and neuronal excitability. This modulation could lead to new treatments for conditions like arrhythmias and epilepsy .

Case Studies

Several studies have documented the therapeutic potential of this compound:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against Hepatitis C virus with IC50 values in the low micromolar range. The mechanism involved TLR modulation leading to enhanced immune responses against viral infection .

Case Study 2: Cancer Treatment

Research involving the use of this purine derivative showed promising results in inhibiting the growth of cancer cells. For instance, a derivative was found to reduce cell viability in MDA-MB-231 breast cancer cells by over 50% at concentrations below 10 µM .

Mécanisme D'action

The mechanism of action of 7-benzyl-2-chloro-7H-purin-6-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.

Pathways Involved: It can inhibit the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis in rapidly dividing cells, which is crucial for its anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Benzyl-7H-purine-6-amine: Lacks the chlorine atom at the 2-position, which affects its reactivity and biological activity.

2-Chloro-7H-purin-6-ylamine: Lacks the benzyl group at the 7-position, which influences its solubility and interaction with molecular targets.

7-Benzyl-2,6-dichloro-7H-purine: Contains an additional chlorine atom at the 6-position, which can alter its chemical properties and reactivity.

Uniqueness

7-benzyl-2-chloro-7H-purin-6-amine is unique due to the presence of both the benzyl group at the 7-position and the chlorine atom at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

7-benzyl-2-chloro-7H-purin-6-amine is a purine derivative with the molecular formula C₁₃H₁₂ClN₅, and a molecular weight of approximately 273.72 g/mol. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anticancer and antiviral properties. Its structure features a benzyl group at the 7-position and a chlorine atom at the 2-position, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's structural similarity to other purine derivatives, such as 6-benzylaminopurine , suggests that it may influence cellular processes related to growth, division, and differentiation.

Key Biological Activities

-

Anticancer Properties :

- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

-

Antiviral Activity :

- The compound has been studied for its potential as an antiviral agent, particularly against viral infections that utilize purine metabolism for replication.

-

Enzyme Inhibition :

- Interaction studies have revealed that this compound can inhibit specific enzymes involved in nucleotide metabolism, which may contribute to its therapeutic effects.

Summary of Research Findings

Case Study 1: Anticancer Activity

In a study conducted by researchers at Meijo University, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound could be developed into a potential anticancer therapeutic agent.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of the compound, where it was evaluated for effectiveness against common viral pathogens. The findings indicated that the compound could significantly inhibit viral replication in vitro, warranting further exploration into its mechanism of action.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Benzylaminopurine | Lacks chlorine at the 2-position | Known cytokinin with plant growth effects |

| 2-Chloro-7H-purin-6-ylamine | Lacks benzyl group at the 7-position | Limited biological activity |

| 7-Benzyl-2,6-dichloro-7H-purine | Contains additional chlorine at the 6-position | Altered reactivity and potential applications |

Propriétés

IUPAC Name |

7-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLFBWHEVKVQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389576 | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56025-89-9 | |

| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.